Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring. The molecule is substituted at the 3-position with both a cyano (-CN) and hydroxyl (-OH) group, while the 1-position is protected by a tert-butyl carbamate group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging its functional groups for further derivatization. The tert-butyl carbamate acts as a protective group for the amine, while the cyano and hydroxyl groups provide sites for chemical modifications such as hydrolysis, reduction, or cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWLCTCSBSNDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Resolution and Asymmetric Synthesis
One approach to preparing Boc-protected hydroxypiperidines involves starting from racemic 3-hydroxypiperidine, followed by resolution using chiral acids such as tartaric acid derivatives or camphorsulfonic acid salts. After resolution, the free amine is protected using tert-butyl chloroformate to give (S)-1-tert-butoxycarbonyl-3-hydroxypiperidine. However, these methods typically suffer from low yields, multiple purification steps, and high costs due to the resolution process.
Asymmetric synthesis routes have also been reported, such as a 13-step conversion from achiral 4-methyl phenacyl bromide yielding the desired Boc-protected hydroxypiperidine in about 35% yield. These methods are complex and lengthy but provide stereoselective access to the target compound.
Functional Group Transformation of Piperidine Derivatives
A common synthetic intermediate related to tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate is tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, which contains an oxo group at the 3-position. This intermediate can be chemically transformed via oxidation, reduction, and substitution reactions to introduce cyano and hydroxyl functionalities.
- Oxidation : The 3-(2-oxoethyl) group can be oxidized to corresponding oxo derivatives.
- Reduction : The oxo group can be reduced to a hydroxyl group, forming 3-hydroxypiperidine derivatives.
- Substitution : Nucleophilic substitution reactions can be used to introduce the cyano group at the 3-position.
These transformations typically use reagents such as lithium aluminum hydride for reduction and potassium permanganate for oxidation under controlled conditions.
Direct Cyanation and Hydroxylation
The final target compound, this compound, can be synthesized by introducing both the cyano and hydroxyl groups onto a Boc-protected piperidine ring. While specific detailed protocols for this exact compound are scarce, known synthetic routes for similar compounds involve:
- Starting from tert-butyl 3-hydroxypiperidine-1-carboxylate, performing cyanation at the 3-position using cyanide sources under mild conditions.
- Alternatively, starting from 3-cyano-piperidine derivatives, hydroxylation at the 3-position can be achieved via selective reduction or nucleophilic addition reactions.
The Boc group serves as a protecting group for the nitrogen during these transformations, ensuring selectivity and stability of the molecule.
| Method | Starting Material | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Chemical resolution | Racemic 3-hydroxypiperidine | Chiral acids (tartaric acid derivatives), Boc protection | Low yield, multiple steps, costly |
| Asymmetric synthesis | Achiral 4-methyl phenacyl bromide | Multi-step synthesis (13 steps) | Moderate yield (~35%), stereoselective |
| Functional group transformation | tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate | Oxidation (KMnO4), Reduction (LiAlH4), substitution | Versatile, allows stepwise functionalization |
| Direct cyanation + hydroxylation | tert-butyl 3-hydroxypiperidine-1-carboxylate or 3-cyano-piperidine derivatives | Cyanide sources, nucleophilic addition/reduction | Selective, Boc protection critical |
- The Boc protecting group is essential to prevent unwanted side reactions at the nitrogen during cyanation and hydroxylation steps.
- Chemical resolution methods, while classical, are less favored due to inefficiency and cost.
- Asymmetric synthesis routes provide stereochemical control but are synthetically demanding.
- Functional group transformations on keto or oxo intermediates are practical for scale-up and can be optimized for yield and purity.
- The presence of both cyano and hydroxyl groups at the 3-position requires careful control of reaction conditions to avoid side reactions or over-reduction.
The preparation of this compound involves a combination of classical resolution, asymmetric synthesis, and functional group transformation strategies. Current best practices favor starting from Boc-protected piperidine derivatives with oxo or hydroxyl groups and introducing the cyano functionality via substitution or nucleophilic addition. Optimization of reaction conditions and protecting group strategies are critical for achieving high yield and purity.
This synthesis area remains active for research, with ongoing developments in asymmetric catalysis and biotransformation methods potentially offering improved routes in the future.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical agents:
- Antitumor Agents : The compound has been investigated for its potential role in synthesizing antitumor drugs. Its structural analogs have shown activity against several cancer cell lines, making it a candidate for further research in oncology .
- Neurological Disorders : Due to the presence of the hydroxypiperidine moiety, this compound has been explored for potential applications in treating neurological disorders, including Alzheimer's disease. The piperidine derivatives are known for their ability to cross the blood-brain barrier and interact with neurotransmitter systems .
- Antiviral Activity : Research indicates that related piperidine compounds exhibit antiviral properties, particularly against HIV and other viral infections. This compound may contribute to the development of new antiviral therapies .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods:
- Asymmetric Synthesis : Utilizing chiral catalysts or reagents can yield enantiomerically pure forms of this compound, which is crucial for its biological activity.
- Biotransformation : Enzyme-catalyzed reactions have been explored for the production of this compound, offering a greener alternative to traditional chemical synthesis methods .
Antitumor Activity
A study evaluated the effectiveness of derivatives of tert-butyl 3-cyano-3-hydroxypiperidine against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as lead compounds in anticancer drug development .
Neuroprotective Effects
Research published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of piperidine derivatives, including tert-butyl 3-cyano-3-hydroxypiperidine. The study demonstrated improved cognitive function in animal models treated with these compounds, supporting their use in Alzheimer's disease therapy .
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved. Its cyano and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Piperidine derivatives (6-membered rings) offer enhanced stability and reduced steric hindrance, making them preferable for applications requiring precise stereochemical control .
Functional Group Reactivity: The cyano group in the target compound is electron-withdrawing, stabilizing adjacent groups via inductive effects. This contrasts with the formyl group in the aldehyde analog, which is highly reactive toward nucleophiles (e.g., Grignard reagents or hydrides) . The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. In contrast, the amine group in tert-butyl (3R)-3-aminopiperidine-1-carboxylate facilitates amide bond formation, as demonstrated in its use for synthesizing pyrimidine-linked derivatives .
Synthetic Utility: The target compound’s dual functional groups (cyano and hydroxyl) allow sequential reactions, such as cyano reduction to an amine or hydroxyl protection as an ether. The aldehyde analog (tert-butyl (3S)-3-formylpiperidine-1-carboxylate) is often employed in reductive amination or Wittig reactions due to its electrophilic carbonyl group .
Stability and Handling Considerations
- Cyano Group Stability: The cyano group in the target compound may hydrolyze under strongly acidic or basic conditions to yield carboxylic acids or amides. This contrasts with the pyrrolidine analog, where the smaller ring size may accelerate such reactions due to increased ring strain .
- Hydroxyl Group Sensitivity : The hydroxyl group necessitates protection (e.g., silylation or acetylation) during reactive transformations, unlike the amine-substituted analog, which is typically stable under basic conditions .
Biological Activity
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (CAS: 1219832-34-4) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a piperidine ring, a cyano group, and a hydroxyl functional group, making it a versatile intermediate in organic synthesis and a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the cyano and hydroxyl groups allows the compound to engage in nucleophilic and electrophilic reactions, respectively. This reactivity is crucial for its potential role in modulating biological pathways, particularly in relation to ion channels and enzyme inhibition.
Ion Channel Modulation
Research has indicated that compounds similar to this compound may act as blockers of potassium channels, specifically Kv1.3. The blockade of Kv1.3 channels has been associated with the inhibition of T cell activation and proliferation, suggesting a potential application in autoimmune diseases and other conditions where T cell modulation is beneficial .
Therapeutic Potential
The compound has been studied for its potential therapeutic applications, particularly in the context of:
- Cancer Treatment : Compounds that inhibit specific protein kinases have shown promise as anti-cancer agents. This compound may exhibit similar properties due to its structural characteristics .
- Autoimmune Disorders : By modulating T cell activity, this compound could be useful in treating conditions such as multiple sclerosis or rheumatoid arthritis .
Study on Kv1.3 Blockers
In a study exploring Kv1.3 channel blockers, several analogs were tested for their inhibitory potency. The results indicated that modifications to the chemical structure could enhance biological activity. For instance, certain structural changes led to improved potency against T cell activation, with some compounds achieving IC50 values as low as 0.8 µM . This suggests that this compound could be optimized further for enhanced therapeutic efficacy.
Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with related compounds. The following table summarizes key properties and activities of selected piperidine derivatives:
| Compound Name | Structure | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|---|
| This compound | Structure | Kv1.3 Blocker | TBD | Potential use in autoimmune diseases |
| PAP-1 | Structure | Kv1.3 Blocker | 2 | Highly potent but lacks ionizable groups |
| Compound 14 | Structure | Kv1.3 Blocker | 0.75 | Improved activity with structural modifications |
Q & A
Basic Research Question
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–50% ethyl acetate) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on the compound’s solubility profile. Light yellow solids, as observed in related tert-butyl piperidine derivatives, typically crystallize well .
- HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water mobile phases resolves closely related impurities .
What analytical strategies resolve contradictions in spectroscopic data for this compound?
Advanced Research Question
- Multi-technique validation : Cross-reference -NMR carbonyl peaks (170–175 ppm for carboxylates) with IR stretches (∼1680 cm) to confirm ester group integrity .
- Mass spectrometry : High-resolution MS (HRMS) distinguishes between molecular ion ([M+H]) and fragmentation products (e.g., loss of tert-butyl group at m/z 100–120) .
- X-ray diffraction : Resolve ambiguous NOE (Nuclear Overhauser Effect) correlations in NMR by confirming spatial arrangements via crystal structures .
How does the cyano group influence the reactivity of the piperidine ring?
Advanced Research Question
- Electronic effects : The electron-withdrawing cyano group increases ring rigidity and directs nucleophilic attacks to the hydroxyl-bearing carbon.
- Substitution reactions : Under basic conditions (e.g., KCO/DMF), the hydroxyl group can be functionalized via Mitsunobu reactions, while the cyano group remains inert .
- Reductive modifications : Selective reduction of the nitrile to an amine (using LiAlH) alters ring basicity, enabling downstream derivatization .
What safety protocols are critical for handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, respiratory protection (N95 mask), and eye/face shields to prevent exposure to fine powders .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the tert-butyl ester .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially during solvent evaporation .
How can catalytic asymmetric synthesis be applied to this compound?
Advanced Research Question
- Chiral catalysts : Use Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids to induce enantioselectivity during hydroxyl group functionalization .
- Monitoring enantiomeric excess : Chiral HPLC (e.g., Chiralpak AD-H column) or -NMR with chiral shift reagents quantifies enantiomer ratios .
What computational methods model the electronic properties of this compound?
Advanced Research Question
- DFT with solvent models : B3LYP/6-31G(d) calculations with explicit water molecules predict solvated conformer stability, critical for explaining equatorial tert-butyl preferences in solution .
- Molecular dynamics (MD) : Simulate piperidine ring puckering and tert-butyl rotation barriers (∼5–10 kcal/mol) using AMBER or GROMACS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
